REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].OC[CH2:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1>>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[CH3:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1
|
Name
|
N-hydroxyethyl-oxazolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1[CH-]OCC1=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried for 2 minutes at 150°
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
It is then rinsed
|
Type
|
CUSTOM
|
Details
|
A deep red dyeing is obtained
|
Type
|
CUSTOM
|
Details
|
Comparably good results
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1[CH-]OCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].OC[CH2:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1>>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[CH3:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1
|
Name
|
N-hydroxyethyl-oxazolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1[CH-]OCC1=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried for 2 minutes at 150°
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
It is then rinsed
|
Type
|
CUSTOM
|
Details
|
A deep red dyeing is obtained
|
Type
|
CUSTOM
|
Details
|
Comparably good results
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1[CH-]OCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |